molecular formula C20H20N2O4 B11012671 N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine

Cat. No.: B11012671
M. Wt: 352.4 g/mol
InChI Key: CAWQJWDPXSAWFF-UHFFFAOYSA-N
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Description

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine is a synthetic glycine derivative featuring an indole core substituted with a benzyloxy group at the 5-position and a propanoyl-glycine moiety at the 1-position. The benzyloxy group may enhance lipophilicity, while the glycine tail could influence solubility or metabolic pathways.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-(5-phenylmethoxyindol-1-yl)propanoylamino]acetic acid

InChI

InChI=1S/C20H20N2O4/c23-19(21-13-20(24)25)9-11-22-10-8-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-8,10,12H,9,11,13-14H2,(H,21,23)(H,24,25)

InChI Key

CAWQJWDPXSAWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.

    Attachment of the Propanoyl Group: The propanoyl group can be attached to the indole derivative through an acylation reaction using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst.

    Coupling with Glycine: The final step involves coupling the indole derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole core may contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with indole-based synthetic cannabinoids and fatty acid amides, as evidenced by compounds listed in the provided materials (e.g., AM-2232, AM-2233, AM-356, and AM-6527). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine Indole 5-(benzyloxy), 1-(propanoyl-glycine) ~368.4 (calculated) Not yet characterized
AM-2232 Indole 5-(3-(1-naphthoyl)), pentanenitrile ~373.5 Cannabinoid receptor agonist
AM-2233 Indole 3-(2-iodophenyl carbonyl), 1-(1-methylpiperidin-2-yl)methyl ~472.3 High-affinity CB1 ligand
AM-356 Eicosatetraenamide (R)-1-hydroxypropan-2-yl ~347.5 Metabolically stable anandamide analog
AM-6527 Indole N-(5-fluoropentyl), 3-carboxamide-naphthalen-2-yl ~390.4 CB1/CB2 agonist with prolonged activity

Key Observations :

Indole Core vs. Fatty Acid Backbone: Unlike AM-356 (a modified arachidonic acid derivative), the target compound retains an indole core, aligning it more closely with synthetic cannabinoids like AM-2232 and AM-2232. However, its glycine tail distinguishes it from typical carboxamide or naphthoyl substituents in cannabinoids .

The glycine moiety introduces a polar, zwitterionic character absent in AM-6527’s fluoropentyl chain, which is associated with enhanced metabolic stability and tissue penetration .

Pharmacological Implications: AM-2233’s 2-iodophenyl group and piperidine-methyl chain are critical for high CB1 affinity, whereas the target compound’s lack of halogenated or heterocyclic groups suggests divergent target selectivity . AM-356’s hydroxypropan-2-yl group mimics endogenous anandamide, but the target compound’s glycine linkage may favor hydrolysis by peptidases, limiting its half-life .

Biological Activity

N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}glycine, a synthetic compound classified as an N-acyl-alpha amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Structural Characteristics

The compound features an indole moiety substituted at the 5-position with a benzyloxy group and a propanoyl acyl group attached to the nitrogen of a glycine backbone. This specific arrangement enhances its pharmacological properties. The molecular formula is C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a molecular weight of 352.4 g/mol .

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects. For instance, derivatives of N-(benzyloxycarbonyl)glycine were evaluated for their ability to suppress seizures in various models, indicating potential therapeutic applications in epilepsy .
  • Anticancer Properties : The indole structure is often associated with anticancer activity. Compounds with similar frameworks have demonstrated efficacy against various cancer cell lines, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects : Some studies indicate that compounds with glycine backbones can provide neuroprotective benefits, potentially through modulation of neurotransmitter systems .

Case Studies

  • Anticonvulsant Study : Research on related compounds demonstrated that N-(benzyloxycarbonyl)glycine derivatives exhibited significant anticonvulsant activity in the maximal electroshock (MES) test. The most potent derivative showed effective suppression of tonic seizures without acute neurotoxicity .
  • Anticancer Research : A study on structurally similar indole derivatives revealed their capacity to inhibit cell proliferation in several cancer types. The mechanism often involves apoptosis induction and cell cycle arrest .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-benzoyl)glycineBenzoyl group instead of propanoylAnticancer properties
N-(4-methoxybenzoyl)glycineMethoxybenzoyl groupAntimicrobial activity
N-(2-hydroxyphenyl)glycineHydroxyphenyl substituentPotential neuroprotective effects
N-(phenylpropionyl)glycinePhenylpropionyl acyl groupAnti-inflammatory properties

This comparison highlights the diversity within the class of N-acyl-alpha amino acids and underscores the unique attributes of this compound due to its specific substitutions .

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